molecular formula C9H8N2O2 B12947973 N-(4-Cyanophenyl)-glycine-13C6

N-(4-Cyanophenyl)-glycine-13C6

Cat. No.: B12947973
M. Wt: 182.13 g/mol
InChI Key: KJRQMXRCZULRHF-FOEMZXECSA-N
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Description

N-(4-Cyanophenyl)-glycine-13C6 is a derivative of glycine, an amino acid, where the hydrogen atoms in the phenyl ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanophenyl)-glycine-13C6 typically involves the reaction of 4-aminobenzonitrile with chloroacetic acid in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzonitrile attacks the carbon of chloroacetic acid, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanophenyl)-glycine-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Cyanophenyl)-glycine-13C6 has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Cyanophenyl)-glycine-13C6 involves its interaction with specific molecular targets. In biological systems, it can be incorporated into proteins or other biomolecules, allowing researchers to study their behavior and interactions. The isotopic labeling with carbon-13 enables detailed tracking and analysis using techniques like NMR spectroscopy .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyanophenyl)glycine: The non-labeled version of the compound.

    N-(4-Cyanophenyl)thiourea: A similar compound with a thiourea group instead of glycine.

    N-(4-Cyanophenyl)guanidine: Another derivative with a guanidine group

Uniqueness

N-(4-Cyanophenyl)-glycine-13C6 is unique due to its isotopic labeling with carbon-13, which provides enhanced capabilities for detailed molecular studies. This labeling allows for precise tracking and analysis in various scientific applications, making it a valuable tool in research .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

182.13 g/mol

IUPAC Name

2-[(4-cyano(1,4,5,6-13C4)cyclohexa-1,3,5-trien-1-yl)amino]acetic acid

InChI

InChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)/i1+1,3+1,6+1,7+1,8+1,9+1

InChI Key

KJRQMXRCZULRHF-FOEMZXECSA-N

Isomeric SMILES

C1=[13C]([13CH]=[13CH][13C](=C1)N[13CH2][13C](=O)O)C#N

Canonical SMILES

C1=CC(=CC=C1C#N)NCC(=O)O

Origin of Product

United States

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